Tert-butyl 2-amino-5-bromo-3-ethylbenzoate
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Overview
Description
Tert-butyl 2-amino-5-bromo-3-ethylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, an amino group, a bromine atom, and an ethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-5-bromo-3-ethylbenzoate typically involves the esterification of 2-amino-5-bromo-3-ethylbenzoic acid with tert-butanol. This reaction is often catalyzed by an acid such as sulfuric acid or boron trifluoride etherate. The reaction conditions usually involve heating the reactants under reflux to achieve the desired esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of heterogeneous catalysts, such as anhydrous magnesium sulfate, can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-5-bromo-3-ethylbenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, often in the presence of palladium catalysts.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution Reactions: Products include azido or cyano derivatives.
Oxidation Reactions: Products include nitro derivatives.
Reduction Reactions: Products include amine derivatives.
Ester Hydrolysis: The major product is 2-amino-5-bromo-3-ethylbenzoic acid.
Scientific Research Applications
Tert-butyl 2-amino-5-bromo-3-ethylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-5-bromo-3-ethylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-amino-5-chloro-3-ethylbenzoate
- Tert-butyl 2-amino-5-fluoro-3-ethylbenzoate
- Tert-butyl 2-amino-5-iodo-3-ethylbenzoate
Uniqueness
Tert-butyl 2-amino-5-bromo-3-ethylbenzoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .
Properties
IUPAC Name |
tert-butyl 2-amino-5-bromo-3-ethylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-5-8-6-9(14)7-10(11(8)15)12(16)17-13(2,3)4/h6-7H,5,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHFODFTTWDZDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)Br)C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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